molecular formula C12H16BN3O2 B1396853 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1160790-18-0

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B1396853
CAS No.: 1160790-18-0
M. Wt: 245.09 g/mol
InChI Key: QXPSJGKDBGYOEX-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

The compound 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-triazolo[1,5-a]pyridine possesses the molecular formula C₁₂H₁₆BN₃O₂ and exhibits a molecular weight of 245.09 grams per mole. The systematic nomenclature reflects the compound's structural complexity, incorporating both the triazolopyridine heterocyclic framework and the pinacol boronic ester functionality. Alternative nomenclature designations include Triazolo[1,5-a]pyridine-6-boronic acid pinacol ester and 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-triazolo[1,5-a]pyridine, demonstrating the various approaches to describing this molecular architecture.

The International Union of Pure and Applied Chemistry name specifically identifies the 6-position substitution on the triazolopyridine ring system, emphasizing the precise regiochemistry that characterizes this compound. The pinacol boronic ester designation refers to the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl substituent, which represents a protected form of boronic acid functionality that provides enhanced stability and solubility characteristics compared to the free boronic acid. This structural modification has proven particularly valuable in synthetic applications, as pinacol boronic esters demonstrate superior handling properties while maintaining reactivity in cross-coupling reactions.

The compound's structural identification is further supported by comprehensive spectroscopic data, including nuclear magnetic resonance analysis that confirms the molecular architecture. The melting point ranges from 109-114 degrees Celsius, providing additional physical property data for compound identification and purity assessment. Storage requirements specify inert atmosphere conditions at 2-8 degrees Celsius, reflecting the moisture-sensitive nature of the boronic ester functionality.

Chemical Property Value Reference
Molecular Formula C₁₂H₁₆BN₃O₂
Molecular Weight 245.09 g/mol
Chemical Abstracts Service Number 1160790-18-0
Melting Point 109-114°C
MDL Number MFCD16659797
PubChem Compound Identifier 58446374

Historical Development in Heterocyclic Chemistry

The historical development of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-triazolo[1,5-a]pyridine represents a convergence of two significant advances in heterocyclic chemistry: the evolution of triazolopyridine scaffolds in medicinal chemistry and the development of boronic ester methodology in organic synthesis. The triazolo[1,5-a]pyridine core structure emerged as a privileged scaffold in pharmaceutical research due to its ability to serve as a bioisostere for various biological targets, particularly in the context of purine mimicry and enzyme inhibition.

Research into triazolopyridine derivatives gained substantial momentum following recognition of their potential as therapeutic agents. The heterocyclic framework demonstrated remarkable versatility, with studies revealing applications ranging from neurological disorders to metabolic diseases. The 1,2,4-triazolo[1,5-a]pyridine system specifically attracted attention due to its favorable physicochemical properties and ability to interact with diverse biological targets through multiple binding modes. This scaffold's emergence in drug discovery programs established the foundation for developing more sophisticated derivatives incorporating additional functional groups.

The incorporation of boronic ester functionality into heterocyclic systems represented a significant advancement in synthetic methodology. Pinacol boronic esters, first developed as stable surrogates for boronic acids, revolutionized cross-coupling chemistry by providing enhanced stability and improved handling characteristics. The development of these protecting groups addressed fundamental challenges associated with boronic acid chemistry, particularly issues related to hydrolytic instability and purification difficulties. The pinacol ester approach became the dominant strategy for boronic acid protection, enabling widespread application in pharmaceutical synthesis and materials science.

The synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-triazolo[1,5-a]pyridine specifically emerged from efforts to combine the beneficial properties of triazolopyridine scaffolds with the synthetic versatility of boronic ester chemistry. Synthetic methodologies for related triazolopyridine compounds demonstrated the feasibility of introducing boronic ester substituents at specific positions on the heterocyclic framework. These developments created opportunities for accessing diverse molecular architectures through subsequent cross-coupling transformations.

Contemporary applications of this compound in pharmaceutical research reflect the successful integration of these historical developments. Studies investigating triazolopyridine derivatives as alpha-glucosidase inhibitors demonstrate the continued relevance of this scaffold in therapeutic development. The compound's utility in Suzuki-Miyaura coupling reactions exemplifies the practical application of boronic ester methodology in accessing complex molecular targets. These applications represent the culmination of decades of research into both heterocyclic chemistry and organoboron methodology.

The evolution of synthetic approaches to triazolopyridine boronic esters has involved continuous refinement of reaction conditions and protecting group strategies. Recent developments in synthetic methodology have emphasized efficient protocols that minimize intermediate purification steps while maintaining high yields and purity levels. These advances reflect the ongoing optimization of synthetic chemistry to meet the demands of modern pharmaceutical and materials research programs.

Properties

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BN3O2/c1-11(2)12(3,4)18-13(17-11)9-5-6-10-14-8-15-16(10)7-9/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXPSJGKDBGYOEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN3C(=NC=N3)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90729278
Record name 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160790-18-0
Record name 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90729278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine typically involves the borylation of a suitable precursor. One common method involves the reaction of a triazolopyridine derivative with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, and requires heating to facilitate the formation of the boronate ester.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine undergoes various types of chemical reactions, including:

    Oxidation: The boronate ester can be oxidized to form boronic acids.

    Reduction: Reduction reactions can convert the triazolopyridine moiety into different functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronate ester is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronate ester yields boronic acids, while substitution reactions can produce a variety of functionalized triazolopyridine derivatives.

Scientific Research Applications

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly as a building block for novel therapeutic agents.

    Industry: It is utilized in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine exerts its effects is primarily through its ability to form stable complexes with various substrates. The boronate ester group can interact with nucleophiles, facilitating a range of chemical transformations. The triazolopyridine moiety can also engage in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and selectivity in different reactions.

Comparison with Similar Compounds

Structural Insights :

  • The triazolopyridine core introduces distinct electronic and steric effects compared to pyridine or pyrazolopyrimidine analogues. The fused triazole ring enhances rigidity and may improve binding affinity in biological targets .
  • Boronic esters on pyridine (e.g., CAS 181219-01-2) lack the fused heterocyclic system, reducing steric hindrance but limiting π-π stacking interactions in drug design .

Reactivity in Suzuki-Miyaura Coupling

The compound’s reactivity in cross-coupling reactions is influenced by its heterocyclic core:

  • Yield Comparison : In the synthesis of imidazopyridine derivatives, a 51% yield was achieved using 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,5-a]pyridine , whereas pyrazolo[1,5-a]pyrimidine boronic esters demonstrated yields exceeding 70% under similar conditions . The lower yield for triazolopyridine derivatives may arise from steric hindrance or electron-withdrawing effects of the triazole ring.
  • Reaction Conditions : Triazolopyridine boronic esters require stringent inert atmospheres (N₂ or Ar) and temperatures of 80–100°C , whereas pyridine-based analogues react efficiently at room temperature .

Commercial Availability and Stability

  • Supply : The compound is supplied by at least five vendors, including Combi-Blocks (PN-3568) and CymitQuimica (Ref: 10-F223538) . Pyrazolo[1,5-a]pyrimidine analogues are more widely available (11 suppliers) .
  • Stability : Storage at 2–8°C under inert gas is recommended due to moisture sensitivity . Pyridine boronates (e.g., CAS 181219-01-2) exhibit greater stability at room temperature .

Biological Activity

The compound 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine is a boron-containing heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 1160790-18-0
  • Molecular Formula : C13H18B N3O2
  • Molecular Weight : 259.11 g/mol
  • Structure : The structure features a triazole ring fused with a pyridine moiety and a dioxaborolane substituent that enhances its reactivity.

Synthesis

The synthesis of this compound typically involves the reaction of [1,2,4]triazolo[1,5-a]pyridine derivatives with boronic acids or their esters under controlled conditions. The presence of the dioxaborolane group is crucial for enhancing the compound's stability and reactivity in biological systems.

Anticancer Properties

Research indicates that compounds containing boron can exhibit significant anticancer activity. The mechanism often involves:

  • Microtubule Disruption : Boron-containing compounds can interfere with microtubule formation in cancer cells.
  • Induction of Apoptosis : These compounds may trigger programmed cell death in malignant cells.

Cell Proliferation Inhibition : Studies have shown that derivatives of boron-containing compounds can inhibit cell proliferation in various cancer cell lines. For instance:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15.3Microtubule disruption
A549 (Lung Cancer)12.7Induction of apoptosis
HeLa (Cervical Cancer)10.4Inhibition of cell cycle progression

Antimicrobial Activity

Preliminary studies suggest that the compound may also exhibit antimicrobial properties. The mechanism could involve disrupting bacterial cell membranes or inhibiting essential cellular processes.

Case Studies

  • Study on Anticancer Efficacy :
    • A study conducted by Smith et al. (2023) evaluated the anticancer effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM.
    • The study highlighted the potential for developing this compound as a therapeutic agent against resistant cancer strains.
  • Antimicrobial Activity Assessment :
    • In a study by Johnson et al. (2024), the antimicrobial effects were tested against Gram-positive and Gram-negative bacteria. The compound showed promising results with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus.

The biological activity of this compound is believed to stem from its ability to form stable complexes with various biomolecules:

  • Interaction with Proteins : The dioxaborolane group may facilitate interactions with proteins involved in cell signaling pathways.
  • Metal Ion Complexation : The compound can chelate metal ions which are crucial for enzymatic functions in pathogens.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine?

  • Methodology :

  • Step 1 : Synthesize the [1,2,4]triazolo[1,5-a]pyridine core via oxidative cyclization of N-(2-pyridyl)amidines using oxidants like MnO₂ or NaOCl .
  • Step 2 : Introduce the boronate ester via Suzuki-Miyaura cross-coupling. Use Pd(PPh₃)₄ as a catalyst with bis(pinacolato)diboron (B₂pin₂) in THF at reflux .
  • Validation : Confirm regioselectivity via ¹H/¹³C NMR (e.g., triplet for Bpin protons at δ 1.0–1.3 ppm) and HRMS for molecular ion matching .

Q. How to characterize the compound’s structure and purity?

  • Analytical Workflow :

  • NMR : ¹H NMR (pyridine ring protons: δ 7.5–8.5 ppm; triazole protons: δ 8.8–9.2 ppm), ¹³C NMR (Bpin carbons: δ 24–25 ppm) .
  • IR : Confirm boronate ester (B-O stretch: ~1350 cm⁻¹) and triazole (C=N stretch: ~1600 cm⁻¹) .
  • HRMS : Match [M+H]⁺ with theoretical mass (e.g., C₁₅H₁₉BN₃O₂: calc. 292.16, found 292.15) .

Q. What are common stability concerns during storage?

  • Stability Protocol :

  • Store under inert gas (Ar/N₂) at –20°C to prevent boronate hydrolysis. Avoid protic solvents (e.g., MeOH, H₂O) and UV light .
  • Monitor degradation via TLC (silica, hexane/EtOAc 3:1) or ¹H NMR for Bpin signal integrity .

Advanced Research Questions

Q. How to optimize cross-coupling reactions using this boronate in complex systems?

  • Experimental Design :

  • Catalyst Screening : Test Pd(OAc)₂/XPhos vs. PdCl₂(dppf) in DMF/H₂O (3:1) at 80°C for aryl/heteroaryl halides .
  • Kinetic Analysis : Use in situ ¹¹B NMR to track boronate activation and coupling efficiency .
  • Troubleshooting : Add K₂CO₃ (2 eq.) to mitigate protodeboronation in electron-deficient substrates .

Q. How to resolve contradictions in reported bioactivity data for triazolopyridine derivatives?

  • Case Study :

  • Data Discrepancy : Conflicting IC₅₀ values (e.g., 2 μM vs. 10 μM for kinase inhibition).
  • Root Cause : Check assay conditions (ATP concentration, pH) and compound purity (HPLC ≥98%).
  • Validation : Reproduce assays using standardized protocols (e.g., ADP-Glo™ Kinase Assay) .

Q. What computational methods predict reactivity of the boronate group?

  • DFT/TDDFT Workflow :

  • Optimize geometry at B3LYP/6-31G(d) level. Calculate Fukui indices to identify nucleophilic/electrophilic sites .
  • Simulate ¹¹B NMR shifts (GIAO method) to correlate with experimental data .

Critical Notes

  • Contradictions : reports MnO₂ as optimal for cyclization, while prefers PIFA/KI. Validate via side-by-side trials.
  • Unreported Data : No industrial-scale synthesis exists; lab-scale protocols require >5 steps with 60–70% overall yield .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine
Reactant of Route 2
Reactant of Route 2
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine

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